molecular formula C8H10ClNO3 B14411595 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride CAS No. 82855-35-4

1-(Acetyloxy)-4-methoxypyridin-1-ium chloride

Cat. No.: B14411595
CAS No.: 82855-35-4
M. Wt: 203.62 g/mol
InChI Key: MBHBBJRVDFMBQS-UHFFFAOYSA-M
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Description

1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is a chemical compound characterized by the presence of an acetyloxy group and a methoxy group attached to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride typically involves the acetylation of 4-methoxypyridine. This can be achieved using acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst like pyridine. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion back to the neutral pyridine form.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the acetyloxy group under mild conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Neutral pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Acetyloxy)-4-methoxypyridin-1-ium chloride has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Acetyl chloride: Used in similar acetylation reactions.

    4-Methoxypyridine: The parent compound without the acetyloxy group.

    Pyridine N-oxide: An oxidized derivative of pyridine.

Uniqueness: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82855-35-4

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

(4-methoxypyridin-1-ium-1-yl) acetate;chloride

InChI

InChI=1S/C8H10NO3.ClH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

MBHBBJRVDFMBQS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[N+]1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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